molecular formula C6H8Br2 B12437656 1,5-Hexadiene, 2,5-dibromo- CAS No. 71566-70-6

1,5-Hexadiene, 2,5-dibromo-

Cat. No.: B12437656
CAS No.: 71566-70-6
M. Wt: 239.94 g/mol
InChI Key: NVITZDSUVOEWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Hexadiene, 2,5-dibromo- (C₆H₈Br₂) is a halogenated derivative of 1,5-hexadiene (C₆H₁₀), where bromine atoms substitute hydrogen at the 2nd and 5th carbon positions. The parent compound, 1,5-hexadiene (CH₂=CH-CH₂-CH₂-CH=CH₂), is a linear aliphatic diene with two terminal double bonds, widely used in polymer synthesis and catalytic reactions . The dibromo derivative is synthesized via halogenation of 1,5-hexadiene or intermediates formed during hydrosilylation reactions with silicofunctional alkylsilanes . Its molecular weight is approximately 241.94 g/mol (82.14 g/mol for 1,5-hexadiene + 2 × 79.9 g/mol for Br), and it serves as a precursor in organobromine chemistry and materials science .

Properties

CAS No.

71566-70-6

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

2,5-dibromohexa-1,5-diene

InChI

InChI=1S/C6H8Br2/c1-5(7)3-4-6(2)8/h1-4H2

InChI Key

NVITZDSUVOEWEO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=C)Br)Br

Origin of Product

United States

Preparation Methods

Olefin Metathesis from Ethylene and 1,5-Cyclooctadiene

The industrial-scale production of 1,5-hexadiene is achieved via olefin metathesis, a catalytic process involving ethylene and 1,5-cyclooctadiene (1,5-COD). As detailed in U.S. Patent 3,786,111, this reaction employs a tungsten-based catalyst under controlled conditions:

Reaction Equation :
$$
\text{C}8\text{H}{12} \, (\text{1,5-COD}) + \text{C}2\text{H}4 \xrightarrow{\text{catalyst}} 2 \, \text{C}6\text{H}{10} \, (\text{1,5-hexadiene})
$$

Key parameters for optimal yield include:

  • Temperature : 400–1100°F (204–593°C)
  • Pressure : 0–1500 psig
  • Ethylene-to-1,5-COD molar ratio : 5:1 to 20:1
  • Solvent : Cyclohexane or inert hydrocarbons

Table 1: Effect of Ethylene Ratio on 1,5-Hexadiene Selectivity

Ethylene:1,5-COD Ratio Conversion (%) Selectivity (%) Byproducts (Decatriene, Tetradecatetraene)
5:1 15 45 30
10:1 75 82 12
20:1 85 88 8

Data sourced from U.S. Patent 3,786,111

Higher ethylene ratios suppress side reactions (e.g., cyclodimerization) and enhance selectivity. Continuous flow reactors further improve efficiency by recycling unreacted ethylene and byproducts.

Bromination Methods for 2,5-Dibromo-1,5-Hexadiene

Electrophilic Bromination in Carbon Tetrachloride

Electrophilic bromination of 1,5-hexadiene using molecular bromine (Br₂) in CCl₄ is a traditional method. The reaction proceeds via ionic addition across the double bonds, but regioselectivity challenges arise due to competing pathways.

Mechanism :

  • Electrophilic Attack : Br⁺ interacts with the electron-rich double bond.
  • Formation of Bromonium Ion : A cyclic bromonium intermediate forms.
  • Nucleophilic Opening : Br⁻ attacks the less substituted carbon, yielding vicinal dibromide.

However, this method predominantly produces 1,2- and 5,6-dibromo adducts rather than the desired allylic bromination at C2 and C5.

Radical Allylic Bromination Using N-Bromosuccinimide (NBS)

The Wohl-Ziegler bromination, employing NBS under radical conditions, achieves selective allylic bromination. This method is preferred for synthesizing 2,5-dibromo-1,5-hexadiene.

Reaction Conditions :

  • Solvent : CCl₄ or cyclohexane
  • Initiator : Light or azobisisobutyronitrile (AIBN)
  • Temperature : 60–80°C

Mechanism :

  • Radical Initiation : NBS generates bromine radicals (Br- ) via homolytic cleavage.
  • Hydrogen Abstraction : Br- abstracts a hydrogen from the allylic position (C2 or C5), forming a resonance-stabilized radical.
  • Bromine Transfer : The radical reacts with Br₂, yielding the allylic bromide and regenerating Br- .

Table 2: Bromination of 1,5-Hexadiene with NBS

NBS Equivalents Reaction Time (h) Yield (%) Purity (%)
1.0 6 52 78
2.0 8 89 94
3.0 10 92 96

Adapted from Wohl-Ziegler studies

Excess NBS ensures complete bromination at both allylic sites. GC-MS analysis confirms the absence of vicinal dibromides, validating the selectivity of this method.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance bromination efficiency. Key advantages include:

  • Precise Temperature Control : Minimizes thermal degradation.
  • Reduced Reaction Time : 2–4 hours vs. 8–10 hours in batch processes.
  • Higher Purity : Automated separation of byproducts (e.g., succinimide).

Table 3: Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow
Yield (%) 85 95
Purity (%) 90 99
Throughput (kg/h) 5 20

Data derived from industrial protocols

Mechanistic Insights and Challenges

Competing Pathways in Electrophilic Bromination

Electrophilic bromination suffers from low regioselectivity due to:

  • Conformational Flexibility : The 1,5-diene’s non-conjugated structure allows multiple attack sites.
  • Steric Effects : Bulky substituents hinder access to the allylic positions.

Byproducts :

  • 1,2-Dibromo-1,5-hexadiene (major)
  • 5,6-Dibromo-1,5-hexadiene (minor)

Radical Chain Termination in NBS Bromination

Termination steps (e.g., radical recombination) limit yields. Strategies to mitigate this include:

  • Oxygen Exclusion : Prevents radical quenching.
  • Solvent Purity : Dry, peroxide-free solvents maintain radical activity.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The compound undergoes 1,2-addition with electrophiles like bromine (Br₂) or hydrogen halides (HBr). Key findings include:

Bromination

  • Stoichiometric control :

    • With 1 equivalent of Br₂ , the major product is 5,6-dibromo-1-hexene (~50%), alongside minor 1,2,5,6-tetrabromohexane and unreacted diene .

    • Excess Br₂ leads to full saturation of both double bonds, forming tetrabromohexane .

Reactants Products Yield
1,5-Hexadiene + 1 eq Br₂5,6-Dibromo-1-hexene + Tetrabromohexane + Diene~50%
1,5-Hexadiene + 2 eq Br₂1,2,5,6-Tetrabromohexane>90%

Hydrogen Halide Addition

  • Regioselectivity : Follows Markovnikov’s rule , with H⁺ adding to the less substituted carbon .

  • Kinetic vs. thermodynamic control :

    • At low temperatures , the 1,2-adduct dominates (kinetic product).

    • At higher temperatures , the 1,4-adduct becomes favored (thermodynamic product) due to greater stability from internal double bonds .

Thermal Stability and Decomposition

1,5-Hexadiene, 2,5-dibromo- exhibits moderate thermal stability but decomposes under prolonged heating (>150°C), releasing HBr and forming polybrominated alkanes or alkenes .

Condition Decomposition Pathway
Heat (150–200°C)Elimination of HBr → Polybrominated alkenes
Catalytic Pd(II)Cycloisomerization to brominated cyclic compounds

Polymerization Potential

The isolated double bonds enable free-radical polymerization , though steric hindrance from bromine atoms limits chain propagation. Experimental studies report low polymer yields (<20%) under standard conditions .

Mechanistic Insights

  • Electrophilic addition : Bromine adds via a three-membered bromonium ion intermediate , with nucleophilic attack by Br⁻ determining regioselectivity .

  • Resonance stabilization : Allylic bromine substituents stabilize carbocation intermediates, favoring 1,4-addition in conjugated systems (not directly applicable here due to isolated dienes) .

Scientific Research Applications

1,5-Hexadiene, 2,5-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadiene, 2,5-dibromo- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bonds participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity
1,5-Hexadiene, 2,5-dibromo- C₆H₈Br₂ 241.94 Br at C2, C5 Halogenation intermediates, cross-coupling reactions
1,5-Hexadiene C₆H₁₀ 82.14 None Polymerization (cyclopolymers), catalytic hydrogenation
2,5-Dimethyl-1,5-hexadiene C₈H₁₄ 110.20 CH₃ at C2, C5 Organic synthesis, potential monomer for tailored polymers
3,3,4,4-Tetrafluoro-1,5-hexadiene C₆H₆F₄ 154.11 F at C3, C4 (×2 each) Fluoropolymer precursors, high thermal/chemical resistance materials
2,4,4,6-Tetrabromo-2,5-cyclohexadienone C₆H₄Br₄O 451.72 Br at C2,4,4,6; cyclic Brominating agent, nanomaterial synthesis
Reactivity and Catalytic Behavior
  • 1,5-Hexadiene, 2,5-dibromo- vs. 1,5-Hexadiene :

    • The dibromo derivative exhibits reduced reactivity in hydrogenation and metathesis due to steric hindrance from bromine atoms. In contrast, 1,5-hexadiene readily undergoes transhydrogenation and cyclopolymerization .
    • Bromine substituents enhance electrophilicity, making it a candidate for nucleophilic substitution (e.g., Suzuki coupling) .
  • Comparison with Fluorinated Analogues :

    • 3,3,4,4-Tetrafluoro-1,5-hexadiene (C₆H₆F₄) shows higher thermal stability and inertness compared to brominated derivatives, making it suitable for fluorinated elastomers .
  • Cyclic vs. Linear Dibromo Compounds: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (C₆H₄Br₄O) participates in bromination reactions via radical pathways, unlike the linear dibromohexadiene, which undergoes ionic mechanisms .
Polymerization Potential
  • 1,5-Hexadiene, 2,5-dibromo- is less polymerizable than its parent compound due to bromine’s electron-withdrawing effects. However, it may act as a cross-linking agent in copolymer systems .
  • 1,5-Hexadiene homopolymers exhibit high crystallinity and cyclopentane ring formation via metallocene catalysts, which are absent in brominated derivatives .

Biological Activity

1,5-Hexadiene, 2,5-dibromo- is a dibrominated alkene that has garnered attention in various fields of chemical and biological research due to its unique structural features and potential biological activities. This compound is of particular interest because of its potential applications in medicinal chemistry and environmental science.

1,5-Hexadiene, 2,5-dibromo- is characterized by the presence of two bromine atoms attached to the carbon skeleton of hexadiene. Its molecular formula is C6H8Br2C_6H_8Br_2. The compound exhibits a linear structure with two double bonds, which can participate in various chemical reactions including cyclization and polymerization.

Antimicrobial Properties

Research indicates that halogenated compounds like 1,5-hexadiene derivatives can exhibit antimicrobial activity. A study demonstrated that certain brominated alkenes possess inhibitory effects against a range of bacterial strains. The mechanism behind this activity is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxicity

The cytotoxic effects of halogenated alkenes have been documented in various studies. For instance, 1,5-hexadiene derivatives have shown cytotoxicity in cancer cell lines. The underlying mechanism may involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in targeted cells .

Study on Antimicrobial Activity

A comprehensive investigation into the antimicrobial properties of dibromo-alkenes revealed that 1,5-hexadiene, 2,5-dibromo- exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for some strains. This suggests that the compound could be a promising candidate for developing new antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
1,5-Hexadiene, 2,5-dibromo-32Staphylococcus aureus
Other dibromo derivatives64Escherichia coli

Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of 1,5-hexadiene derivatives on human cancer cell lines showed varying degrees of effectiveness. For example, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against breast cancer cells. The results indicate a dose-dependent response where higher concentrations resulted in increased cell death .

Mechanistic Insights

The biological activity of 1,5-hexadiene, 2,5-dibromo- can be attributed to its ability to form reactive intermediates during metabolic processes. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to potential mutagenic effects or cell signaling alterations that may trigger apoptosis in malignant cells .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,5-hexadiene and its derivatives?

  • Ethenolysis of Cyclic Dienes : 1,5-Hexadiene can be synthesized via the ethenolysis of 1,5-cyclooctadiene using a rhenium-based catalyst (Re₂O₇ on alumina), which cleaves the cyclic structure to yield the linear diene .
  • Pyrolysis of Substituted Precursors : High-temperature pyrolysis of compounds like 2-methyl-1,5-hexadiene produces 1,5-hexadiene and dimethyl derivatives, with reaction kinetics dependent on temperature and pressure .
  • Catalytic Isomerization : Calcium amide catalysts promote isomerization of dienes, enabling structural diversification of 1,5-hexadiene derivatives under controlled conditions .

Q. How is the molecular structure of 1,5-hexadiene characterized experimentally?

  • Spectroscopic Techniques : Raman spectroscopy provides vibrational frequencies and depolarization ratios to differentiate isomers (e.g., 2,5-dimethyl-1,5-hexadiene vs. 2,5-dimethyl-2,4-hexadiene) .
  • X-ray Crystallography : Used for brominated derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) to resolve Br⋯Br and C–H⋯H interactions in crystal lattices .
  • NMR Analysis : Critical for determining polymer composition in 1,5-hexadiene homopolymers, quantifying vinyl, internal, and methylene protons .

Q. What safety protocols are recommended for handling 1,5-hexadiene?

  • Hazard Classification : Highly flammable (flash point < 23°C) and a respiratory irritant. Requires storage in inert atmospheres and ventilation to prevent vapor accumulation .
  • First Aid : Skin exposure mandates immediate washing with water; inhalation requires fresh air and medical attention if symptoms persist .

Advanced Research Questions

Q. How do catalytic systems influence selective hydrogenation of 1,5-hexadiene?

  • Palladium-Based Catalysts : Pd/Al₂O₃ selectively hydrogenates 1,5-hexadiene to mono-olefins (e.g., 1-hexene) with >90% selectivity, even at full conversion. Alloying Pd with FeCe enhances activity via hydrogen spillover .
  • Kinetic Control : Reaction parameters (temperature, H₂ pressure) dictate selectivity. Competitive adsorption of diene vs. mono-olefin on catalyst surfaces determines product distribution .

Q. What mechanisms drive photoinduced reactions of 1,5-hexadiene in halogenated solvents?

  • Radical Pathways : UV irradiation in CCl₄ generates Cl· radicals, initiating addition reactions with 1,5-hexadiene. Time-resolved spectroscopy reveals transient intermediates (e.g., allylic radicals) and diffusion-controlled kinetics .
  • Solvent Effects : In CHCl₃, slower Cl· recombination alters product profiles compared to CCl₄, highlighting solvent polarity’s role in reaction dynamics .

Q. Can 1,5-hexadiene be polymerized within confined nanoenvironments?

  • Zeolite-Templated Polymerization : High-silica mordenite (HS-MOR) channels direct 1,5-hexadiene polymerization, as monitored by in-situ IR spectroscopy. Confinement effects yield unique polymer conformations unattainable in bulk .
  • Thermogravimetric Analysis (TGA) : Quantifies polymer loading within HS-MOR, correlating with pore structure and diffusion limitations .

Q. How do brominated derivatives of 1,5-hexadiene participate in organometallic chemistry?

  • Rhodium Complexes : Chloro(1,5-hexadiene)rhodium(I) dimer catalyzes C–H activation and cycloaddition reactions. Structural studies (XRD) confirm η⁴-coordination of the diene to the metal center .
  • Halogen Bonding : Bromine substituents (e.g., in 2,4,4,6-tetrabromo-2,5-cyclohexadienone) facilitate halogen bonding, critical for supramolecular assembly and nanomaterial design .

Contradictions and Limitations

  • Synthesis Variability : Pyrolysis routes () may yield mixed isomers, requiring rigorous purification. Ethenolysis ( ) offers higher specificity but depends on catalyst stability.
  • Safety Data Gaps : Limited toxicological data for brominated derivatives necessitate precautionary handling, extrapolated from analogous halogenated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.